Benzyl 5-amino-1H-imidazole-4-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-amino-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-9(13-7-14-10)11(15)16-6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVGTUYAASUNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(N=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Acyl Chloride/active Ester Formation Followed by Benzylation:the Carboxylic Acid Can Be Converted to a More Reactive Intermediate, Such As an Acyl Chloride Using Thionyl Chloride or Oxalyl Chloride or an Active Ester. This Intermediate is then Reacted with Benzyl Alcohol, Often in the Presence of a Non Nucleophilic Base Like Triethylamine, to Yield the Benzyl Ester. This Method is Often Mild and Proceeds with High Yields.
Green Chemistry Approaches and Sustainable Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic protocols. For imidazole (B134444) synthesis, green chemistry approaches focus on reducing solvent use, minimizing energy consumption, and using less hazardous reagents.
Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of imidazoles is the use of solvent-free, or solid-state, reaction conditions, often assisted by microwave irradiation. nih.govnih.govias.ac.in These methods offer numerous advantages, including reduced waste, lower costs, simplified work-up procedures, and often, dramatically reduced reaction times and improved yields. nih.gov
For the synthesis of substituted imidazoles, a one-pot, solvent-free approach can be employed by mixing the reactants (e.g., a dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849) like ammonium acetate) and heating the mixture, either conventionally or in a microwave reactor. nih.gov Silica gel or another solid support can be used to facilitate the reaction. This methodology has been successfully applied to the synthesis of a wide range of imidazole derivatives.
Table 2: Green Synthesis Approaches for Imidazole Derivatives
| Approach | Typical Conditions | Key Advantages | Example Application |
| Solvent-Free Synthesis | Neat reactants, solid support (e.g., silica gel), conventional heating | Reduces solvent waste, simplifies purification, lowers cost | One-pot synthesis of tri/tetrasubstituted imidazoles |
| Microwave-Assisted Synthesis | Neat reactants or minimal solvent, sealed vessel, microwave irradiation (e.g., 120-160 °C, 5-25 min) | Drastically reduced reaction times, improved yields, enhanced reaction control | Parallel synthesis of 2,4-disubstituted 5-aminoimidazoles |
Catalytic Synthesis (e.g., Organocatalysis, Metal-Catalyzed Methods, Biocatalysis)
Catalysis offers a powerful tool for the synthesis of complex heterocyclic structures like imidazoles, often leading to higher yields, milder reaction conditions, and greater control over selectivity compared to classical methods. researchgate.net
Organocatalysis has emerged as a significant strategy for imidazole synthesis. researcher.life Thiazolium salts, for instance, have been used to catalyze the one-pot synthesis of highly functionalized imidazoles. This methodology involves the catalyst-mediated addition of an aldehyde to an acyl imine, which generates an α-ketoamide intermediate in situ. Subsequent ring closure with an ammonia source like ammonium acetate yields the desired imidazole ring system. acs.orgsemanticscholar.org While not explicitly demonstrated for Benzyl 5-amino-1H-imidazole-4-carboxylate, this approach is versatile for creating various substituted imidazoles from readily available starting materials. acs.org Other organocatalysts, such as glutamic acid, L-proline triflate, and citric acid, have been effectively used in four-component reactions to produce tetrasubstituted imidazoles under solvent-free conditions. researchgate.net
Metal-Catalyzed Methods are widely employed for constructing imidazole rings. Transition metals like copper, palladium, rhodium, and zinc are frequently used to catalyze the necessary bond formations. researchgate.netbeilstein-journals.org Copper-catalyzed reactions are particularly common, facilitating cycloadditions and amination reactions. For example, copper(II) chloride has been used to catalyze the regioselective diamination of terminal alkynes with amidines to furnish 1,2,4-trisubstituted imidazoles. organic-chemistry.org Zirconium(IV) chloride has proven effective in mediating three-component reactions of 1-unsubstituted 2-aminoimidazoles (such as ethyl 2-aminoimidazole-4-carboxylate, a close analog to the target structure's precursor) with various aldehydes and isocyanides to generate 5-aminoimidazo[1,2-a]imidazole derivatives. nih.govfrontiersin.org This highlights a metal-catalyzed pathway to functionalize the 5-amino position. Heterogeneous catalysts, such as copper-based metal-organic frameworks (MOFs) or iron chloride supported on silica, also offer advantages like easy recovery and reusability. researchgate.netbeilstein-journals.org
| Catalyst | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Thiazolium Salt | Aldehyde, α-Amido Sulfone, NH₄OAc | Organocatalysis (One-pot) | Forms α-ketoamide in situ; mild conditions. | acs.org |
| ZrCl₄ | 2-Aminoimidazole, Aldehyde, Isocyanide | Metal-Catalysis (Three-component) | Efficient for synthesizing N-fused 5-aminoimidazole systems. | nih.govfrontiersin.org |
| CuCl₂·2H₂O | Terminal Alkyne, Amidine | Metal-Catalysis (Diamination) | Regioselective synthesis of 1,2,4-trisubstituted imidazoles. | organic-chemistry.org |
| Glutamic Acid | 1,2-Dicarbonyl, Aldehyde, Amine, NH₄OAc | Organocatalysis (Four-component) | Solvent-free, non-hazardous green catalyst. | researchgate.net |
Biocatalysis represents a green and efficient alternative to traditional chemical synthesis. While specific biocatalytic routes to this compound are not extensively documented, related transformations demonstrate the potential of this approach. For instance, a whole-cell biocatalyst expressing L-amino acid deaminase has been used to convert L-histidine into imidazole-4-pyruvic acid, which is then decarboxylated to yield imidazole-4-acetic acid. nih.gov Furthermore, enzymatic reductions are efficient for the stereoselective synthesis of chiral diols from imidazole-containing aldol products, showcasing the utility of biocatalysis in creating specific stereoisomers of imidazole derivatives. acs.org
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has become a prominent tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency, often under solvent-free conditions. researchgate.netjetir.org The synthesis of imidazole-4-carboxylates has been successfully achieved through microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This method allows for the one-pot, multicomponent synthesis of diversely functionalized 3-alkyl- and 3-arylimidazole-4-carboxylates in good yields. nih.gov
Another application involves the four-component condensation of benzil, aldehydes, primary amines, and ammonium acetate. Using catalysts like trifluoroacetic acid under microwave-irradiated, solvent-free conditions provides an efficient route to tetrasubstituted imidazoles. researchgate.net Similarly, the synthesis of polysubstituted imidazoles has been accomplished using green-synthesized Cr₂O₃ nanoparticles as a catalyst in water under microwave irradiation, with optimal conditions identified at a power of 400 W for 4–9 minutes. nih.gov The use of microwave assistance in conjunction with catalysts like zirconium(IV) chloride has also been explored for the synthesis of 5-aminoimidazo[1,2-a]imidazoles, although in some cases, classical heating provided better yields. nih.gov The first reported microwave-assisted synthesis of the related benzimidazole (B57391) ring system dates back to 1995, highlighting the long-standing utility of this technique in heterocyclic chemistry. dergipark.org.tr
| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Reference |
|---|---|---|---|---|
| Imidazole-4-carboxylates | 1,2-Diaza-1,3-dienes, Amines, Aldehydes | 1,5-Electrocyclization | Not specified | nih.gov |
| Polysubstituted Imidazoles | Aromatic aldehydes, Ammonium acetate, Benzil | Cr₂O₃ nanoparticles, H₂O, 400 W | 4–9 min | nih.gov |
| 2,4,5-Triphenyl Imidazoles | Benzil, Ammonium acetate, Aldehydes | Glacial acetic acid, solvent-free | 1–3 min | jetir.org |
| 5-Aminoimidazo[1,2-a]imidazoles | Ethyl 2-aminoimidazole-4-carboxylate, Benzaldehyde, Isocyanide | ZrCl₄, n-BuOH, 140°C | 10 min | nih.gov |
Flow Chemistry Applications in Imidazole Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering superior control over reaction parameters, enhanced safety, and ease of scalability. researchgate.netacs.orguc.pt The application of continuous-flow systems to imidazole synthesis allows for the integration of multiple reaction and purification steps into a single, streamlined process. nih.gov
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing reaction time and waste. For the synthesis of substituted imidazoles, key parameters include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants.
In the zirconium(IV) chloride-catalyzed synthesis of 5-aminoimidazo[1,2-a]imidazoles, a systematic optimization revealed that 10 mol% of the catalyst in PEG-400 as the solvent at 75°C for 4 hours provided the best results under conventional heating. nih.govfrontiersin.org The use of other catalysts like p-TsOH or ZnCl₂ resulted in a significant decrease in product yield. nih.govfrontiersin.org Similarly, for the microwave-assisted synthesis of polysubstituted imidazoles, parameters such as catalyst loading and microwave power were fine-tuned. It was found that 15 mmol of Cr₂O₃ nanoparticle catalyst and a microwave power of 400 W were optimal. nih.gov
Studies on the synthesis of related amino-triazole compounds from aminoguanidine and malonic acid showed that the molar ratio of reactants, acid concentration, temperature, and reaction time all significantly influence the yield of the desired products. An optimal temperature range of 60–70°C was identified for the initial condensation step. researchgate.net These examples underscore the importance of systematic screening of reaction conditions to develop robust and high-yielding synthetic protocols for heterocyclic compounds like this compound.
Stereoselective Synthesis of Chiral Derivatives (if applicable)
When the imidazole ring is part of a larger molecule containing stereocenters, or if substituents on the ring create chirality, stereoselective synthesis becomes a critical consideration. Chiral bicyclic imidazole catalysts have been designed and successfully applied in several enantioselective reactions, demonstrating that the imidazole core can act as a platform for asymmetric catalysis. acs.org These catalysts, derived from skeletons like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI), have been used in asymmetric Steglich rearrangements and kinetic resolutions of secondary alcohols with excellent enantioselectivities. acs.org
Furthermore, novel chiral imidazole cyclophane receptors have been synthesized and shown to exhibit good chiral recognition toward the enantiomers of amino acid derivatives. rsc.orgnih.gov This indicates that chiral imidazole-containing structures can be constructed and used for enantioselective molecular recognition. While the structure of this compound itself is achiral, chiral derivatives could be synthesized by introducing chiral substituents at the N-1 position, the amino group, or by using chiral reagents in the synthesis of the imidazole ring itself. For example, biocatalytic reduction methods have been effectively used for the stereoselective synthesis of chiral 1,3-diols from β-hydroxyketone-imidazole derivatives, achieving high yields of specific stereoisomers. acs.org Such strategies would be applicable for creating chiral analogs of the target compound for applications where specific stereochemistry is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the atomic connectivity and providing insights into the molecule's conformation.
Comprehensive ¹H and ¹³C NMR Spectral Assignment and Connectivity Analysis
The ¹H NMR spectrum provides information on the chemical environment and multiplicity of all protons in the molecule. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic nature. Due to the limited availability of direct published spectra for this specific molecule, the assignments presented are based on established chemical shift ranges for analogous structural motifs. rsc.orgnih.govchemicalbook.com
¹H NMR Spectroscopy: The proton spectrum can be divided into distinct regions: the aromatic region for the benzyl group protons, the singlet for the benzylic methylene (B1212753) protons, a signal for the lone imidazole ring proton, and exchangeable signals for the amine and imidazole N-H protons.
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. Key signals include the ester carbonyl carbon, carbons of the benzyl group, and the carbons of the imidazole ring. The chemical shifts are sensitive to the electronic effects of the substituents. rsc.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C2 | ~7.5 - 7.7 | s | ~138 - 142 |
| C4 | - | - | ~100 - 105 |
| C5 | - | - | ~148 - 152 |
| C=O | - | - | ~165 - 168 |
| CH₂ (Benzylic) | ~5.2 - 5.4 | s | ~65 - 68 |
| C1' | - | - | ~136 - 138 |
| C2'/C6' | ~7.3 - 7.5 | d | ~128 - 129 |
| C3'/C5' | ~7.3 - 7.4 | t | ~127 - 128 |
| C4' | ~7.2 - 7.3 | t | ~126 - 127 |
| 5-NH₂ | ~6.0 - 6.5 (broad) | s | - |
| 1-NH | ~11.5 - 12.5 (broad) | s | - |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Assignments are based on data from related imidazole and benzyl compounds. chemicalbook.comrsc.orgresearchgate.netchemicalbook.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Confirmation
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous structural confirmation by mapping out the intricate network of scalar and dipolar couplings. sigmaaldrich.comipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would primarily establish the connectivity within the phenyl ring, showing correlations between the ortho, meta, and para protons. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique would definitively link the proton signals of the benzylic CH₂, the imidazole C2-H, and the phenyl ring protons to their respective carbon atoms, confirming the assignments made in the 1D spectra. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range (typically 2-3 bond) ¹H-¹³C correlations. sdsu.edu Key expected correlations for structural confirmation include:
From the benzylic CH₂ protons to the imidazole carbon C5 and the phenyl ring quaternary carbon C1'.
From the imidazole C2-H proton to carbons C4 and C5.
From the phenyl ring protons to adjacent and geminal carbons within the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps correlations between protons that are close in space, irrespective of bond connectivity. researchgate.net NOESY data would confirm the proximity of the benzylic CH₂ protons to the ortho-protons (C2'-H/C6'-H) of the phenyl ring. It could also provide information on the preferred conformation by showing spatial relationships between the benzyl group and the imidazole ring.
Conformational Analysis and Dynamic NMR Studies
The single bonds within this compound, specifically the N1-CH₂ (imidazole-benzyl) and C4-C(O) (imidazole-ester) bonds, allow for rotational freedom. This rotation can lead to different stable conformations (rotamers). Dynamic NMR studies, which involve recording spectra at various temperatures, can provide insight into these conformational dynamics.
If the rotational barrier is significant, separate signals for conformationally distinct protons (e.g., the two ortho protons of the benzyl ring) might be observable at low temperatures. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for the rotational process. While specific studies on this compound are not documented, such analyses are standard for characterizing the conformational behavior of substituted heterocyclic systems.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Identification of Characteristic Vibrational Modes of Functional Groups (Amine, Ester, Imidazole Ring)
The IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups. ipb.ptsdsu.eduemerypharma.combldpharm.com
Amine (NH₂) Group: The primary amine group is characterized by a pair of N-H stretching bands in the 3450-3300 cm⁻¹ region (asymmetric and symmetric stretches) and an N-H scissoring (bending) vibration around 1650-1580 cm⁻¹.
Ester Group: The most prominent feature of the benzyl ester is the strong C=O stretching absorption, typically found around 1725-1710 cm⁻¹. wayne.edu The C-O stretching vibrations appear in the 1300-1100 cm⁻¹ region.
Imidazole Ring: The N-H stretching vibration of the imidazole ring gives rise to a broad band, often centered around 3100-2800 cm⁻¹. okstate.edu Ring stretching vibrations, involving C=C and C=N bonds, occur in the 1600-1450 cm⁻¹ region. researchgate.net
Aromatic and Aliphatic Groups: Aromatic C-H stretches from the benzyl group are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene bridge appear just below 3000 cm⁻¹.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (NH₂) | N-H Asymmetric & Symmetric Stretch | 3450 - 3300 |
| N-H Scissoring (Bend) | 1650 - 1580 | |
| Ester (C=O)O-CH₂Ph | C=O Stretch | 1725 - 1710 |
| C-O Stretch | 1300 - 1100 | |
| Imidazole Ring | N-H Stretch | 3100 - 2800 (broad) |
| C=N and C=C Ring Stretches | 1600 - 1450 | |
| Aromatic/Aliphatic C-H | Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
Note: Frequencies are typical ranges and can be influenced by the molecular environment and physical state. wayne.eduokstate.eduresearchgate.net
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, this compound can form extensive intermolecular hydrogen bonding networks, which significantly influence its crystal packing and physical properties. The primary hydrogen bond donors are the N-H groups of the imidazole ring and the amino substituent. The primary acceptors are the ester carbonyl oxygen and the sp²-hybridized nitrogen (N3) of the imidazole ring. asu.eduresearchgate.net
The formation of these hydrogen bonds can be observed in the IR spectrum. Compared to the gas phase or dilute solution, hydrogen bonding in the solid state typically causes:
A red-shift (shift to lower frequency) of the donor N-H stretching vibrations.
A broadening of the N-H absorption bands.
A slight red-shift of the acceptor C=O stretching vibration.
Analysis of these shifts provides strong evidence for the presence and relative strength of hydrogen bonding, allowing for a more complete understanding of the molecule's supramolecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, it provides critical information regarding its elemental composition and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) distinguishes between molecules with the same nominal mass by providing highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of a molecule's elemental formula. While specific HRMS data for this compound was not found in the searched literature, the principles of the technique can be illustrated. The instrument measures the exact mass of the protonated molecule, [M+H]⁺, which can then be compared to the theoretical mass calculated from the isotopic masses of the constituent atoms.
For a closely related compound, 5-Amino-1-benzyl-1H-imidazole-4-carbonitrile (C₁₁H₁₀N₄), the theoretical exact mass of the neutral molecule is 198.0905 Da. nih.gov An HRMS measurement would aim to detect the corresponding protonated ion [C₁₁H₁₁N₄]⁺ at m/z 199.0984, and a close match between the experimental and theoretical values would confirm the elemental composition. A similar approach would be applied to this compound (C₁₂H₁₃N₃O₂).
Table 1: Theoretical Mass Data for this compound
| Formula | Compound Name | Theoretical Monoisotopic Mass (Da) | Theoretical m/z of [M+H]⁺ |
|---|
Note: Data is theoretical and serves as an example of what HRMS analysis would determine.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The resulting fragmentation pattern provides a molecular fingerprint that helps elucidate the structure of the original molecule. For this compound, several key fragmentation pathways can be predicted based on the fragmentation behavior of similar structures, such as benzyl-derivatized peptides and other imidazole derivatives. nih.govnih.gov
A primary and highly characteristic fragmentation event would be the cleavage of the C-N bond linking the benzyl group to the imidazole ring or the C-O bond of the benzyl ester. This process typically results in the formation of a stable benzylic or tropylium (B1234903) carbocation ([C₇H₇]⁺) at m/z 91. nih.gov This is a common fragmentation pathway for molecules containing a benzyl moiety.
Other expected fragmentation pathways include:
Loss of the entire benzyl alcohol molecule (C₇H₈O) from the protonated precursor.
Decarboxylation , involving the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation for carboxylic acid esters. nih.gov
Cleavage of the ester linkage to lose the benzyloxy group.
Loss of small molecules from the imidazole ring itself, such as ammonia (NH₃) from the amino group. nih.gov
The analysis of these specific losses allows for the reconstruction of the molecule's structure and the confirmation of its constituent functional groups.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise coordinates for each atom in the molecule, as well as information about how the molecules are arranged in the crystal lattice.
Single crystal X-ray diffraction analysis involves irradiating a high-quality single crystal with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. While a specific crystal structure for this compound has not been identified in the searched literature, this technique would provide an unambiguous determination of its absolute structure. mdpi.com It would confirm the connectivity of the atoms, the planarity of the imidazole ring, and the precise bond lengths and angles within the molecule, such as the N(2)–N(3) bond length in a related triazole structure. rsc.org
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org For this compound, the functional groups present suggest a rich network of such interactions would be observed.
Hydrogen Bonding: The amino group (-NH₂) and the imidazole N-H group are excellent hydrogen bond donors. The carbonyl oxygen of the ester and the nitrogen atoms of the imidazole ring are effective hydrogen bond acceptors. nih.gov This would likely lead to the formation of extensive hydrogen-bonding networks, such as N-H···N and N-H···O, which play a primary role in stabilizing the crystal structure. mdpi.comnih.gov
Table 2: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 |
|---|---|---|
| Hydrogen Bond | Amino Group (N-H) | Carbonyl Oxygen (C=O) |
| Hydrogen Bond | Imidazole Ring (N-H) | Imidazole Ring Nitrogen |
| Hydrogen Bond | Amino Group (N-H) | Imidazole Ring Nitrogen |
| π-π Stacking | Benzyl Ring (π-system) | Imidazole Ring (π-system) |
X-ray crystallography would also reveal the preferred conformation of the molecule in the solid state. This includes the torsional angles defining the orientation of the benzyl group relative to the imidazole ring and the conformation of the benzyl carboxylate side chain. These specific conformations are not arbitrary; they are the result of minimizing steric hindrance while maximizing the favorable intermolecular interactions described above. rsc.orgnih.gov The interplay between hydrogen bonding and π-π stacking dictates the final three-dimensional arrangement, locking the molecule into a specific, low-energy conformation within the crystal. rsc.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Amino-1-benzyl-1H-imidazole-4-carbonitrile |
| Carbon Dioxide |
| Ammonia |
Chemical Reactivity and Derivatization Strategies
Reactivity of the Amino Group (–NH₂)
The 5-amino group, being an electron-donating group attached to the imidazole (B134444) ring, is a primary site for electrophilic attack. Its reactivity is fundamental to the construction of more complex heterocyclic systems, such as purines, and for the introduction of various functional substituents.
The primary amino group of 5-aminoimidazole derivatives readily undergoes acylation with reagents like acid chlorides and anhydrides. This reactivity is a cornerstone in the biosynthesis of purines, where the analogous compound 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) is formylated by AICAR formyltransferase. nih.gov In chemical synthesis, this reaction can be used to introduce a variety of acyl groups. For instance, the formylation of a sulfonamide analogue of 5-aminoimidazole-4-carboxamide has been reported, leading to the corresponding formyl-amino derivative, which can be cyclized to form purine (B94841) analogues. nih.gov This suggests that Benzyl (B1604629) 5-amino-1H-imidazole-4-carboxylate would react similarly with formylating agents or other acylating agents to yield N-acylated products.
Sulfonylation of the amino group is also a viable derivatization strategy. The introduction of a sulfonyl moiety can significantly alter the electronic and lipophilic properties of the molecule. While direct sulfonylation examples on the title compound are not prevalent in the cited literature, the synthesis of various benzimidazole-sulfonyl hybrids demonstrates that amino groups on imidazole-related scaffolds can be effectively reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride, typically in the presence of a base like pyridine (B92270). nih.gov
Alkylation of aminoimidazoles can be complex due to the presence of multiple nucleophilic nitrogen atoms: the two ring nitrogens and the exocyclic amino group. In many cases, alkylation occurs preferentially at the imidazole ring nitrogens. researchgate.netnih.govnih.govyoutube.com For example, the reaction of imidazole with alkyl halides in the presence of a base typically yields N-alkylated imidazole products. nih.gov
Targeting the exocyclic 5-amino group for alkylation over the ring nitrogens is challenging and may require specific strategies, such as using protecting groups for the ring nitrogens or employing specialized catalytic systems. While direct methods for the selective N-alkylation or N-arylation of the 5-amino group on Benzyl 5-amino-1H-imidazole-4-carboxylate are not detailed in the reviewed literature, this remains an area of synthetic interest.
The primary amino group of this compound is expected to undergo condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. These reactions are typically carried out by refluxing the aminoimidazole with the carbonyl compound in a suitable solvent like methanol (B129727) or ethanol. nih.govnacatsoc.org
While direct examples involving the benzyl ester are not specified, a study on the closely related 5-amino-1H-imidazole-4-carboxamide demonstrates this reactivity clearly. The amino group condenses with various substituted aromatic aldehydes to form Schiff bases in good yields. nacatsoc.org This reaction provides a straightforward method for introducing diverse aryl substituents at the 5-position via an imine linkage.
| Aromatic Aldehyde | Resulting Schiff Base Substituent | Reaction Conditions |
|---|---|---|
| Benzaldehyde | Benzylidene | Reflux in methanol for 4 hours |
| p-Chlorobenzaldehyde | p-Chlorobenzylidene | |
| Anisaldehyde (p-Methoxybenzaldehyde) | p-Methoxybenzylidene | |
| Salicylaldehyde (o-Hydroxybenzaldehyde) | o-Hydroxybenzylidene | |
| p-Tolualdehyde | p-Methylbenzylidene | |
| Pyridine-4-aldehyde | Pyridin-4-ylmethylene |
The 5-amino group can be converted to a diazonium salt (–N₂⁺) through treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This transformation is pivotal for subsequent coupling reactions. Research on 5-aminoimidazole-4-carboxamide has shown that it can be diazotized to form 5-diazoimidazole-4-carboxamide. acs.org The resulting diazonium compound is an electrophile that can react with electron-rich aromatic compounds (azo coupling) to form highly conjugated azo dyes. acs.orgresearchgate.net The NIST spectral database confirms the existence of the diazotized imidazole carboxamide derivative. nist.gov This reactivity provides a pathway to synthesize a variety of azo-linked imidazole structures.
Reactivity of the Carboxylate Ester Group (–COOBn)
The benzyl ester group serves primarily as a protecting group for the carboxylic acid functionality. Its removal is a key step in many synthetic routes where the free carboxylic acid is required for further transformations or as the final product.
The most common and efficient method for the deprotection of a benzyl ester is catalytic hydrogenolysis. sciforum.net This reaction involves treating the benzyl ester with hydrogen gas in the presence of a palladium catalyst, typically 10% palladium on carbon (Pd/C). nacatsoc.orgresearchgate.net The reaction is usually performed at room temperature in a solvent such as methanol, ethanol, or ethyl acetate. Under these conditions, the benzyl C-O bond is cleaved, releasing the free carboxylic acid and toluene (B28343) as a byproduct. researchgate.net This method is highly effective for converting this compound into 5-amino-1H-imidazole-4-carboxylic acid. researchgate.netresearchgate.net The use of mixed catalyst systems, such as Pd/C combined with Pd(OH)₂/C (Pearlman's catalyst), can sometimes enhance the efficiency of debenzylation for more challenging substrates. researchgate.net
| Reaction Type | Catalyst | Hydrogen Source | Typical Solvents | Product |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (gas) | Methanol, Ethanol, Ethyl Acetate | Carboxylic Acid + Toluene |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol, Ethanol | Carboxylic Acid + Toluene |
Transesterification Reactions
The benzyl ester functionality of this compound can undergo transesterification, a process of exchanging the benzyl group with another alcohol. This reaction is typically catalyzed by either an acid or a base. While direct studies on the transesterification of this specific benzyl ester are not extensively documented, the principles of ester exchange are well-established. For instance, related ethyl imidazole carboxylates are known to participate in such transformations. chemicalbook.com The reaction involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the original benzyl alcohol. Imidazole itself can act as a nucleophilic catalyst in acyl transfer reactions, facilitating the process. nih.gov
The general scheme for a base-catalyzed transesterification would be:
Step 1: Deprotonation of the incoming alcohol (R'-OH) by a base to form a more potent nucleophile, the alkoxide (R'-O⁻).
Step 2: Nucleophilic attack of the alkoxide on the carbonyl carbon of the benzyl ester.
Step 3: Departure of the benzyloxy leaving group to form the new ester and a benzyl alkoxide, which is subsequently protonated.
Reduction to Alcohol Functionality
The carboxylate group of this compound can be reduced to a primary alcohol, yielding (5-amino-1H-imidazol-4-yl)methanol. This transformation requires a strong reducing agent due to the relative stability of esters.
Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this purpose. harvard.edumasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters to alcohols. libretexts.orglibretexts.org The reaction with LiAlH₄ is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide. chemistrysteps.comchemicalbook.com
The mechanism involves two additions of a hydride equivalent from LiAlH₄. libretexts.org
The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate.
This intermediate collapses, expelling the benzyloxy group as a leaving group to form an aldehyde intermediate.
The aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride equivalent to form an alkoxide.
Subsequent protonation during workup yields the primary alcohol, (5-amino-1H-imidazol-4-yl)methanol.
| Reaction | Reagent | Solvent | Product | Reference |
| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (5-amino-1H-imidazol-4-yl)methanol | harvard.educhemistrysteps.comchemicalbook.com |
Amidation and Hydrazide Formation
The benzyl ester group is a suitable precursor for the synthesis of amides and hydrazides through nucleophilic acyl substitution.
Amidation: Reaction with a primary or secondary amine can convert the benzyl ester into the corresponding 5-amino-1H-imidazole-4-carboxamide derivative. This reaction can be driven by heating the ester with the amine, sometimes with the use of catalysts. The synthesis of various imidazole-4,5-dicarboxamides from the corresponding dicarboxylic acid demonstrates the feasibility of forming amide bonds on the imidazole scaffold. nih.govnih.gov The direct conversion of esters to amides often requires forcing conditions or activation. A common laboratory method involves first converting the ester to a carboxylic acid via hydrolysis, followed by reaction with an amine using a coupling agent like DCC or EDC. masterorganicchemistry.com
Hydrazide Formation: The synthesis of hydrazides is typically more straightforward. Heating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcohol solvent like ethanol, leads to hydrazinolysis. nih.gov This reaction readily converts the ester into the corresponding 5-amino-1H-imidazole-4-carbohydrazide. This hydrazide derivative is a valuable intermediate for synthesizing other heterocyclic systems or more complex molecules. mdpi.com
| Starting Material | Reagent | Solvent | Product Type | Reference |
| This compound | Amine (R-NH₂) | - | 5-Amino-1H-imidazole-4-carboxamide | nih.govmasterorganicchemistry.com |
| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | Hydrazine monohydrate | Ethanol | 1,5-Diaryl-1H-imidazole-4-carbohydrazide | nih.gov |
Reactivity of the Imidazole Ring System
The imidazole ring is an electron-rich aromatic system, which influences its reactivity towards electrophiles and nucleophiles. The presence of the amino group at C5 further activates the ring.
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Substitution: As an electron-rich heterocycle, the imidazole ring readily undergoes electrophilic aromatic substitution. nih.gov The reaction generally occurs at the C4 or C5 positions, which have increased electron density due to the contribution of the nitrogen lone pairs to the aromatic system. nih.gov The amino group at C5 is a strong activating group, further directing electrophiles to the C2 or C4 positions. However, the C4 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C2 position. Common electrophilic substitution reactions include halogenation and nitration. masterorganicchemistry.com
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) can introduce a bromine atom onto the imidazole ring. nih.gov Given the activating nature of the amino group, these reactions can often proceed under mild conditions. wikipedia.org
Nitration: Nitration can be achieved using nitric acid, often in the presence of a stronger acid like sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile. google.com The conditions must be carefully controlled to avoid over-oxidation or side reactions.
Nucleophilic Substitution: Nucleophilic aromatic substitution on an imidazole ring is generally difficult because the ring is electron-rich. nih.gov Such reactions typically require the presence of a good leaving group and strong electron-withdrawing groups (like a nitro group) to decrease the electron density of the ring and make it susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com For 5-aminoimidazoles, direct nucleophilic substitution on the ring is uncommon unless the ring is first modified with such activating groups.
N-Alkylation and N-Acylation of Imidazole Nitrogen Atoms
The imidazole ring contains two nitrogen atoms that can potentially be alkylated or acylated. In non-symmetrically substituted imidazoles, a mixture of products can result from the reaction at N1 and N3.
N-Alkylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated using alkyl halides, such as benzyl halides, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. nih.gov For this compound, the N1 position is already substituted in the common tautomer. Alkylation would therefore be expected to occur at the N3 position. However, tautomerization can lead to mixtures. The synthesis of N-substituted imidazoles is a common strategy in medicinal chemistry. google.com
N-Acylation: Acylation can occur on both the ring nitrogen (N-acylation) and the exocyclic amino group (amino acylation). N-acylation of imidazoles is a well-known reaction. Using an acylating agent like acetic anhydride (B1165640) can introduce an acetyl group onto one of the ring nitrogens. nih.gov Studies on related amino-triazoles show that acylation can be selective for the ring nitrogen under certain conditions, while harsher conditions might lead to diacetylation on both a ring nitrogen and the exocyclic amino group. bibliotekanauki.pl The resulting N-acyl imidazoles are reactive intermediates themselves, often used in peptide synthesis. masterorganicchemistry.com
| Reaction Type | Reagent Example | Typical Conditions | Product | Reference |
| N-Alkylation | Benzyl bromide | K₂CO₃, DMF | N-Benzyl imidazole derivative | nih.gov |
| N-Acylation | Acetic anhydride | - | N-Acetyl imidazole derivative | nih.govbibliotekanauki.pl |
Rearrangement Reactions (e.g., Dimroth-type Rearrangements)
5-Aminoimidazoles are known to undergo Dimroth-type rearrangements, which involve the isomerization of the heterocyclic system through a ring-opening and ring-closing sequence. This rearrangement typically results in the translocation of an exocyclic nitrogen atom to an endocyclic position, or vice versa.
In the context of 1-substituted-5-aminoimidazoles, a base-catalyzed Dimroth rearrangement can occur where the substituent on N1 migrates to the exocyclic amino group at C5, forming a 4-(N-substituted amino)imidazole. researchgate.net This process involves a reversible ring-opening to an intermediate, followed by rotation and re-cyclization. The reaction is often catalyzed by bases and can be influenced by temperature. researchgate.net This type of rearrangement is a powerful tool for creating structural diversity from a common precursor, leading to the synthesis of unusual exocyclic aminoimidazole nucleosides and other valuable compounds. researchgate.net
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are powerful tools in modern drug discovery and organic synthesis. The bifunctional nature of this compound, possessing both a nucleophilic amino group and a carboxylate moiety, makes it an intriguing substrate for various MCRs. While direct and explicit examples of this specific benzyl ester in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in readily available literature, the reactivity of its core structure, the 5-aminoimidazole moiety, is well-established in related transformations.
The general mechanism of the Ugi five-center-four-component reaction (U-5C-4CR) involves the condensation of an α-amino acid, an aldehyde, an isocyanide, and an alcohol. researchgate.net This reaction is a powerful method for generating peptidomimetics and other complex molecules. frontiersin.orgmdpi.com Given that this compound contains an amino group, it can theoretically act as the amine component in Ugi-type reactions. The presence of the ester and the imidazole ring itself would lend the resulting product unique structural features. A plausible Ugi-type reaction could involve the condensation of this compound with an aldehyde, an isocyanide, and a suitable carboxylic acid.
Similarly, the Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, offers a route to α-acyloxy amides. nih.govnih.gov The amino group of this compound could potentially be derivatized to a carboxylic acid, which could then participate in a Passerini reaction.
A particularly relevant MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction, which is a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce imidazo[1,2-a]heterocycles. nih.gov The 2-aminoimidazole core is a key feature in various natural products and bioactive molecules. beilstein-journals.org Research has shown the successful use of 5-amino-1H-imidazole-4-carbonitrile in the GBB reaction, highlighting the potential for similar reactivity with the corresponding carboxylate ester. nih.gov
Table 1: Potential Multi-Component Reactions Involving this compound or its Analogs
| MCR Type | Reactants | Potential Product Type | Plausible Role of Imidazole Derivative |
| Ugi-type Reaction | This compound, Aldehyde, Isocyanide, Carboxylic Acid | Complex α-acylamino amides | Amine component |
| Passerini-type Reaction | Derivatized imidazole with a carboxylic acid function, Aldehyde, Isocyanide | α-Acyloxy amides | Carboxylic acid component |
| Groebke-Blackburn-Bienaymé Reaction | This compound, Aldehyde, Isocyanide | Imidazo-fused heterocycles | Amidine-like component |
Synthesis of Diverse Imidazole-Fused Heterocycles and Complex Derivatives
The structural motif of this compound is a cornerstone for the synthesis of a wide array of biologically significant fused heterocyclic systems, most notably purine analogs and imidazopyridines. The ortho-disposed amino and carboxylate groups are perfectly positioned for cyclocondensation reactions with various electrophilic partners.
Synthesis of Purine Analogs:
Purines, consisting of a fused pyrimidine (B1678525) and imidazole ring, are fundamental components of nucleic acids and coenzymes. beilstein-journals.org Consequently, the synthesis of purine analogs is of great interest in medicinal chemistry. This compound is an ideal precursor for this purpose. The general strategy involves the reaction of the 5-amino group with a one-carbon electrophile, followed by cyclization. For instance, reaction with formamide, triethyl orthoformate, or similar reagents can introduce the necessary carbon atom to form the pyrimidine ring, leading to the synthesis of hypoxanthine (B114508) or guanine (B1146940) analogs.
The synthesis of N-7 substituted purines has been achieved from imidazole precursors. beilstein-journals.org For example, 4-aminoimidazole-5-carbaldehyde oximes, derived from 4-nitroimidazoles, can be cyclized to form purine 1-oxides. beilstein-journals.org This highlights the versatility of the amino-imidazole scaffold in constructing the purine ring system.
Synthesis of Imidazo[4,5-b]pyridines:
The imidazo[4,5-b]pyridine scaffold is another important heterocyclic system with a broad spectrum of biological activities. nih.govrsc.org The synthesis of these compounds can be achieved through the condensation of 5-amino-1H-imidazole-4-carboxylates with 1,3-dicarbonyl compounds or their equivalents. The reaction proceeds via an initial condensation of the amino group with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the fused pyridine ring.
For example, the reaction of a 5-aminoimidazole derivative with a β-ketoester in the presence of an acid or base catalyst can lead to the formation of a substituted imidazo[4,5-b]pyridinone. A variety of catalysts, including montmorillonite (B579905) K-10 clay, have been employed to facilitate such cyclizations. frontiersin.org
Synthesis of Imidazo[4,5-d]pyridazines:
The fusion of a pyridazine (B1198779) ring to the imidazole core gives rise to imidazo[4,5-d]pyridazines, a class of compounds with potential applications in medicinal chemistry. The synthesis of these heterocycles can be accomplished by the reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, or with hydrazine derivatives. The vicinal amino and carboxylate groups of the imidazole precursor are key to the successful annulation of the pyridazine ring.
Table 2: Synthesis of Fused Heterocycles from this compound
| Target Heterocycle | Co-reactant | General Reaction Conditions | Resulting Fused System |
| Purine Analogs | Formamide, Triethyl orthoformate | Heating, often with a catalyst | Imidazo[4,5-d]pyrimidine |
| Imidazo[4,5-b]pyridines | β-Dicarbonyl compounds (e.g., β-ketoesters) | Acid or base catalysis, heating | Imidazo[4,5-b]pyridine |
| Imidazo[4,5-d]pyridazines | 1,2-Dicarbonyl compounds, Hydrazine | Condensation reaction, heating | Imidazo[4,5-d]pyridazine |
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for its balance of accuracy and computational cost in predicting molecular properties. Studies on similar imidazole (B134444) derivatives often utilize the B3LYP functional with basis sets like 6-31G or 6-311G to perform these calculations. irjweb.comnih.govbiointerfaceresearch.com
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Benzyl (B1604629) 5-amino-1H-imidazole-4-carboxylate, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. nih.gov The process accounts for the spatial orientation of the benzyl group and the ethyl carboxylate group relative to the imidazole core.
The conformational energy landscape is explored by systematically rotating flexible parts of the molecule, such as the bonds connecting the benzyl and carboxylate groups to the imidazole ring. This analysis helps identify various stable conformers and the energy barriers between them. The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. unito.it The most stable conformation is the one that possesses the global minimum energy.
Table 1: Representative Optimized Geometrical Parameters for an Imidazole Ring Core (Based on DFT Calculations of Analogous Compounds)
| Parameter | Typical Calculated Bond Length (Å) | Typical Calculated Bond Angle (°) |
|---|---|---|
| N1-C2 | 1.39 | |
| C2-N3 | 1.31 | |
| N3-C4 | 1.39 | |
| C4-C5 | 1.38 | |
| C5-N1 | 1.38 | |
| C5-N1-C2 | 108.0 | |
| N1-C2-N3 | 111.0 | |
| C2-N3-C4 | 108.0 | |
| N3-C4-C5 | 111.0 | |
| C4-C5-N1 | 102.0 |
Note: These values are representative and derived from computational studies on structurally similar imidazole compounds. The exact parameters for Benzyl 5-amino-1H-imidazole-4-carboxylate would require specific calculation.
The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and prone to charge transfer. nih.gov
Charge distribution analysis, often performed using Mulliken population analysis, calculates the partial atomic charges on each atom in the molecule. This helps to identify electron-rich and electron-deficient centers, providing further insight into the molecule's reactivity. irjweb.com
Table 2: Representative Frontier Molecular Orbital Data (Based on DFT Calculations of Analogous Imidazole Derivatives)
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.2 to -6.4 | Energy of the highest occupied molecular orbital; susceptibility to electrophilic attack. nih.gov |
| ELUMO | -1.8 to -2.0 | Energy of the lowest unoccupied molecular orbital; susceptibility to nucleophilic attack. nih.gov |
| Energy Gap (ΔE) | 4.2 to 4.6 | Indicates the molecule's chemical reactivity and kinetic stability. irjweb.com |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the molecule's electron density surface. nih.govorientjchem.org Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, rich in electrons, indicating favorable sites for electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms). nih.govresearchgate.net
Blue: Regions of most positive electrostatic potential, electron-deficient, indicating favorable sites for nucleophilic attack (e.g., hydrogen atoms attached to heteroatoms). nih.govresearchgate.net
Green: Regions of neutral or zero potential. nih.gov
For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group, identifying them as nucleophilic centers. Positive potential (blue) would be expected around the amino group's hydrogen atoms, highlighting their electrophilic character. researchgate.net
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. These calculated frequencies correspond to the stretching, bending, and torsional modes of the chemical bonds. Comparing the predicted IR spectrum with an experimental one helps in the assignment of vibrational bands to specific functional groups. nih.govresearchgate.net
NMR Spectroscopy: It is possible to compute the nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are often correlated with experimental data to confirm the molecular structure. orientjchem.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This analysis helps to understand the electronic transitions, such as π→π* transitions, within the molecule. researchgate.netresearchgate.net
Reaction Mechanism Studies
Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. It allows for the investigation of reaction pathways, the identification of intermediate structures, and the characterization of transition states.
By modeling a chemical reaction computationally, researchers can determine the most energetically favorable pathway from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.
For imidazole derivatives, computational studies can elucidate mechanisms such as cyclization or rearrangement reactions. nih.gov A relevant example is the Dimroth rearrangement, a known process for 1-substituted 5-aminoimidazoles, where the N1 atom and its substituent translocate with the exocyclic amino group. researchgate.net A computational study of this rearrangement for this compound would involve mapping the potential energy surface to identify the transition state structure and calculate the activation energy for this specific endo- to exocyclic translocation of the nitrogen atom. researchgate.net
Energetic Profiles of Key Chemical Transformations
A hypothetical energetic profile for a chemical transformation, such as N-alkylation or acylation, would typically be calculated using quantum mechanical methods like Density Functional Theory (DFT). These calculations would map the potential energy surface of the reaction, identifying transition states and intermediates.
Table 1: Hypothetical Energetic Data for a Representative Imidazole Reaction
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants | 0.0 |
| 1 | Transition State 1 | +15.2 |
| 2 | Intermediate | -5.7 |
| 3 | Transition State 2 | +10.1 |
| 4 | Products | -12.4 |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Solvent Effects on Reaction Energetics and Equilibria
The solvent environment can significantly influence the energetics and equilibrium of a chemical reaction. For reactions involving polar molecules like this compound, the choice of solvent can alter reaction rates and even the position of equilibrium. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these effects.
Solvent effects arise from the differential solvation of reactants, transition states, and products. For instance, a polar solvent would be expected to stabilize charged or highly polar species, thereby lowering their energy. This can lead to a significant change in the calculated energetic profile of a reaction. The imidazole ring, with its capacity for hydrogen bonding and its dipole moment, is particularly susceptible to solvent interactions. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule over time. nih.govfrontiersin.org For a molecule like this compound, which possesses several rotatable bonds, MD simulations can reveal the preferred conformations and the dynamics of their interconversion. nih.gov
The key rotatable bonds in this compound include the bond connecting the benzyl group to the imidazole ring and the bond of the carboxylate ester group. The flexibility of these groups can influence the molecule's ability to interact with biological targets or participate in chemical reactions. MD simulations can provide insights into the root-mean-square fluctuation (RMSF) of atomic positions, highlighting the most flexible regions of the molecule. acs.org
Structure-Property Relationships (QSPR) for Chemical and Physical Attributes
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.net For a class of compounds like imidazole derivatives, QSPR models can be developed to predict properties such as solubility, boiling point, or chromatographic retention times based on calculated molecular descriptors. researchgate.net
These descriptors can be categorized as constitutional, topological, geometrical, or electronic. The development of a robust QSPR model typically involves the statistical analysis of a dataset of molecules with known properties. nih.gov
Prediction of Chemical Reactivity Indices
Chemical reactivity indices, derived from conceptual DFT, are valuable tools for predicting the reactive behavior of molecules. These indices provide a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile.
Table 2: Common Chemical Reactivity Indices
| Index | Formula | Interpretation |
| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Tendency of electrons to escape from the system. |
| Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the stabilization in energy when the system acquires additional electronic charge. |
| Fukui Functions (f(r)) | f(r) = (∂ρ(r)/∂N)ᵥ | Indicates the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. |
Where I is the ionization potential and A is the electron affinity.
Analysis of Non-Covalent Interactions
Non-covalent interactions play a critical role in determining the structure and function of molecules. The imidazole ring is known to participate in a variety of non-covalent interactions, including hydrogen bonding (acting as both a donor and acceptor) and π-π stacking interactions. nih.gov
In this compound, the amino group and the N-H of the imidazole ring can act as hydrogen bond donors. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. The benzyl group and the imidazole ring itself are capable of engaging in π-π stacking interactions. The analysis of these interactions, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), can reveal the key forces governing the molecule's aggregation behavior and its interactions with other molecules. nih.gov
Applications in Advanced Chemical Materials and Catalysis
Role as a Synthetic Building Block for Complex Organic Molecules
As a functionalized heterocyclic compound, Benzyl (B1604629) 5-amino-1H-imidazole-4-carboxylate possesses multiple reactive sites—the amino group, the ester, and the imidazole (B134444) ring itself—that theoretically allow it to serve as a versatile building block in organic synthesis. Chemical suppliers often categorize it and its analogs, such as Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate, as versatile small molecule scaffolds for laboratory use. cymitquimica.comchemscene.com
Precursor for Polyheterocyclic Systems and Organic Frameworks
The synthesis of complex polyheterocyclic systems and porous crystalline solids like metal-organic frameworks (MOFs) often relies on organic ligands containing multiple coordination sites. Imidazole and its derivatives are common components in the design of such materials. researchgate.netresearchgate.netfau.de For instance, ligands based on benzo-bis(imidazole) and flexible bis(imidazole) have been successfully used to construct MOFs with applications in gas adsorption and chemical sensing. researchgate.netsciengine.com Similarly, the synthesis of polycyclic imidazole derivatives is an active area of research. researchgate.net
However, a review of current scientific literature reveals no specific examples of Benzyl 5-amino-1H-imidazole-4-carboxylate being utilized as a precursor for the synthesis of polyheterocyclic systems or organic frameworks. Research in this area tends to employ ligands with dicarboxylic acids or other symmetrically disposed coordinating groups to achieve the extended network structures characteristic of MOFs. fau.denih.gov
Use in the Synthesis of Synthetic Intermediates
The term "synthetic intermediate" refers to a molecule that is a stepping-stone in a multi-step synthesis of a more complex target molecule. While various N-benzyl imidazole derivatives are documented as intermediates in pharmaceutical chemistry, specific applications for this compound are not well-detailed. google.com For example, a related compound, methyl 1-(4-cyanobenzyl)-1H-imidazole-5-carboxylate, has been disclosed as a synthetic intermediate in a patent. google.com The broader class of benzimidazoles, which share the imidazole core, are synthesized from precursors like o-phenylenediamine (B120857) and carboxylic acids or their derivatives, and are themselves intermediates for a wide range of pharmacologically active compounds. researchgate.netnih.gov There is no specific information available detailing the subsequent molecules synthesized from this compound.
Applications in Supramolecular Chemistry
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, focusing on non-covalent intermolecular forces. The structural features of this compound, such as the hydrogen-bond-donating amino group, the hydrogen-bond-accepting nitrogen atoms in the imidazole ring and the carboxylate group, and the potential for π-π stacking via the benzyl and imidazole rings, suggest a theoretical potential for its use in supramolecular assembly.
Coordination Chemistry with Metal Ions for Non-Biological Systems
The imidazole ring is a well-established ligand in coordination chemistry, readily coordinating to a variety of metal ions through its sp2-hybridized nitrogen atom. researchgate.net This interaction is fundamental to the structure of many metalloproteins and has been exploited to create synthetic metal-organic materials. cymitquimica.comresearchgate.net Studies on benzimidazole (B57391) derivatives demonstrate their ability to form coordination complexes and extended metal-coordination polymers. researchgate.net
Despite these precedents, there are no specific studies found in the scientific literature that detail the coordination chemistry of this compound with metal ions for the development of non-biological systems or materials.
Formation of Self-Assembled Structures via Hydrogen Bonding and π-π Stacking
Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. Hydrogen bonding and π-π stacking are key driving forces in the self-assembly of many organic molecules, including those with aromatic and heterocyclic components. mdpi.com For example, π-conjugated systems containing imidazole or benzimidazole moieties can self-assemble into larger, functional architectures. researchgate.net The benzyl group provides a hydrophobic component, while the imidazole ring can participate in both hydrogen bonding and π-π stacking, which are crucial for forming ordered supramolecular structures. researchgate.net
Currently, there is no direct research demonstrating the formation of self-assembled structures specifically from this compound.
Host-Guest Chemistry in Macrocyclic Architectures
Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. Macrocycles incorporating imidazole units have been synthesized and studied for their ability to act as hosts. For instance, peptide-like macrocycles containing an imidazole-4,5-dicarboxylic acid scaffold have been prepared, representing a class of structures with potential for further development in molecular recognition. nih.gov
However, the scientific literature lacks any specific reports on the use of this compound as either a guest molecule or a component in the construction of macrocyclic hosts for host-guest chemistry applications.
Catalytic Applications
The imidazole core is a well-established motif in the design of various catalysts. The specific functionalities of this compound lend themselves to several catalytic applications, from its role as a ligand in coordination chemistry to its potential use in organocatalysis.
Ligand in Homogeneous and Heterogeneous Catalysis (Non-Biological)
The imidazole ring system is a cornerstone in the architecture of N-heterocyclic carbenes (NHCs), a class of powerful neutral two-electron donor ligands that form strong bonds with a majority of metals. jbiochemtech.com These NHC-metal complexes have demonstrated remarkable stability and efficiency in a wide array of catalytic transformations. hitit.edu.trpageplace.dersc.org While direct experimental evidence for the use of this compound as an NHC precursor is not extensively documented, its structure suggests a plausible synthetic route to such ligands. The synthesis would typically involve N-alkylation or N-arylation at the N-3 position of the imidazole ring, followed by deprotonation to generate the carbene. The resulting NHC could then be coordinated to various transition metals, such as palladium, ruthenium, gold, silver, or copper, to form catalytically active complexes for reactions like cross-coupling, metathesis, and hydrosilylation. rsc.orgacs.orgyork.ac.uk
The amino and carboxylate groups on the imidazole ring of this compound offer additional sites for modification, allowing for the fine-tuning of the electronic and steric properties of the resulting NHC ligand. This tunability is crucial for optimizing catalytic activity and selectivity in specific reactions.
Organocatalytic Applications
N-Heterocyclic carbenes, derived from imidazolium (B1220033) salts, are not only effective as ligands in metal-based catalysis but also serve as potent organocatalysts. acs.orgnih.gov These carbenes can catalyze a variety of reactions, with the benzoin (B196080) reaction being a classic example. acs.org The catalytic cycle typically involves the nucleophilic attack of the carbene on an electrophile, followed by a series of steps to regenerate the catalyst and form the product.
Although specific studies detailing the organocatalytic applications of this compound are not prevalent, its potential as a precursor to a functionalized NHC organocatalyst is noteworthy. The amino and carboxylate moieties could be strategically modified to influence the catalyst's solubility, stability, and stereoselectivity in asymmetric transformations.
Development of Novel Catalytic Systems Utilizing Imidazole Moieties
The imidazole scaffold is a versatile platform for the construction of novel catalytic systems. Research has shown that even without conversion to an NHC, imidazole derivatives can participate in the formation of catalytically active structures. For instance, multicomponent reactions involving ethyl 2-aminoimidazole-4-carboxylate, aldehydes, and isocyanides, catalyzed by zirconium(IV) chloride, have been developed to synthesize libraries of N-fused heterocyclic systems with potential catalytic applications. chemrevlett.com
The presence of the amino and carboxylate groups on this compound provides handles for its incorporation into more complex catalytic architectures, such as metal-organic frameworks (MOFs) or coordination polymers, where the imidazole moiety can act as a coordinating ligand.
Functional Materials Development (Non-Biological Focus)
The chemical versatility of this compound also extends to the field of materials science, where it can serve as a building block for functional polymers and materials with interesting optical and electronic properties.
Precursor for Polymers and Resins
The bifunctional nature of this compound, possessing both an amino group and a carboxylate group (which can be hydrolyzed to a carboxylic acid), makes it a potential monomer for polymerization reactions. For example, the amino and carboxylic acid functionalities are the key components for the synthesis of polyamides and polyimides, classes of high-performance polymers known for their excellent thermal stability and mechanical properties.
While specific examples of polymers derived directly from this compound are not widely reported, the general principles of polymer chemistry suggest its suitability as a comonomer. The incorporation of the imidazole ring into the polymer backbone could impart unique properties, such as enhanced thermal stability, flame retardancy, and specific interactions with other molecules or ions.
Optoelectronic Properties of Derived Materials (e.g., dyes, optical materials)
The imidazole core is a constituent of many organic functional materials, including fluorescent dyes. nih.gov The extended π-system of the imidazole ring, especially when appropriately substituted, can give rise to interesting photophysical properties.
The amino group on the this compound ring is a key functional group for the synthesis of azo dyes. jbiochemtech.comrsc.orgajchem-a.com The typical synthesis involves the diazotization of the amino group with a source of nitrous acid to form a diazonium salt, which is then coupled with an electron-rich aromatic compound (a coupling agent) to form the azo dye. jbiochemtech.comhitit.edu.tr The color of the resulting dye can be tuned by the choice of the coupling agent and by modifications to the imidazole ring.
Furthermore, the imidazole scaffold can be incorporated into larger conjugated systems to create fluorescent materials. nih.govnih.govmdpi.com By strategically modifying the benzyl and carboxylate groups, and by extending the conjugation through reactions involving the amino group, it is plausible to synthesize novel dyes and optical materials with tailored absorption and emission properties for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Ionic Liquids Derived from Imidazole Scaffolds
The imidazole ring is a foundational component in the burgeoning field of ionic liquids (ILs), which are salts with melting points below 100°C. mdpi.com These materials have garnered significant interest due to their unique physicochemical properties, including negligible vapor pressure, high thermal and chemical stability, and tunable solvating power. mdpi.comrsc.org The versatility of the imidazole scaffold allows for extensive functionalization, making it a cornerstone for designing task-specific ionic liquids for a myriad of applications in advanced materials and catalysis. elsevierpure.comresearchgate.net While direct research on ionic liquids derived from this compound is not extensively documented, the principles of imidazolium-based IL synthesis and their subsequent applications provide a clear framework for their potential development and utility.
The synthesis of imidazolium-based ionic liquids typically involves the alkylation of the nitrogen atoms of the imidazole ring. rsc.orgrsc.org For a molecule like this compound, the two nitrogen atoms in the imidazole ring and the primary amino group offer sites for chemical modification to form a cationic imidazolium species. The general synthetic route involves reacting an imidazole derivative with an alkyl halide. orientjchem.org The resulting imidazolium cation can then be paired with a variety of anions, each imparting different properties to the final ionic liquid. nih.gov The choice of both the cation's substituents and the anion allows for the fine-tuning of properties like viscosity, hydrophobicity, and catalytic activity. rsc.orgresearchgate.net
The applications of imidazole-based ionic liquids in advanced chemical materials and catalysis are diverse and well-established. They can function as solvents, catalysts, or catalyst supports. rsc.orgresearchgate.net In catalysis, imidazolium ILs have been employed in a wide range of organic reactions, where they can enhance reaction rates and selectivity. mdpi.commdpi.com Their ability to dissolve both organic and inorganic compounds makes them excellent media for various chemical transformations. rsc.org Furthermore, the immobilization of these ionic liquids on solid supports, creating Supported Ionic Liquid Phase (SILP) catalysts, combines the advantages of homogeneous and heterogeneous catalysis, facilitating easy catalyst recovery and reuse. rsc.org
In the realm of advanced materials, imidazole-based ionic liquids are utilized in the creation of polymers and membranes. elsevierpure.comresearchgate.net Polymerizable ionic liquids, which contain a polymerizable group attached to the imidazolium cation or the anion, can be used to synthesize novel materials with tailored properties for applications such as ion-conductive membranes and electroactive devices. elsevierpure.comtandfonline.com The inherent ionic conductivity and thermal stability of these materials make them promising for energy applications. researchgate.net
Below are data tables summarizing the general synthesis and properties of imidazolium-based ionic liquids, which would be analogous to those derived from this compound.
Table 1: General Synthesis of Imidazolium-Based Ionic Liquids
| Reaction Step | Description | Typical Reagents | Key Feature |
| N-Alkylation | Introduction of an alkyl group to one of the nitrogen atoms of the imidazole ring. | Alkyl halides (e.g., 1-bromobutane, iodomethane) | Forms the imidazolium cation. rsc.org |
| Anion Exchange | Replacement of the initial halide anion with a different anion to tune the IL's properties. | Silver salts (e.g., AgBF4), sodium salts (e.g., NaBF4) | Allows for modification of physical and chemical properties. rsc.org |
Table 2: Common Cations and Anions in Imidazolium-Based Ionic Liquids and Their Impact on Properties
| Component | Examples | Influence on Properties |
| Cations | 1-Butyl-3-methylimidazolium ([BMIM]+), 1-Ethyl-3-methylimidazolium ([EMIM]+) | The length and nature of the alkyl chains affect viscosity, melting point, and hydrophobicity. orientjchem.org |
| Anions | Tetrafluoroborate (B81430) ([BF4]-), Hexafluorophosphate ([PF6]-), Chloride ([Cl]-), Acetate ([OAc]-) | Strongly influences polarity, miscibility with water and organic solvents, and chemical stability. nih.gov |
Table 3: Selected Research Findings on Imidazole-Based Ionic Liquids in Catalysis
| Catalytic Application | Ionic Liquid System | Key Finding | Reference |
| Cyclization Reactions | Butyl-methyl imidazolium chloride (BMIM-Cl) | Served as an effective medium for the cyclization of diketones. | researchgate.net |
| Asymmetric Sulfoxidation | Imidazolium-based ionic liquid functionalized chiral metal-organic framework | Efficiently catalyzed the asymmetric oxidation of sulfides with high enantioselectivity. | rsc.org |
| Electrosynthesis of Naproxen | 1-Butyl-3-methylimidazolium tetrafluoroborate ([C4C1im][BF4]) | Acted as a green reaction medium, leading to high yields and conversion rates. | mdpi.com |
The potential to create novel ionic liquids from functionalized imidazoles like this compound opens up new avenues for designing materials with specific properties for targeted applications in catalysis and materials science. The amino and carboxylate groups on the imidazole backbone provide additional handles for functionalization, allowing for the creation of task-specific ionic liquids with enhanced catalytic activity or specific material properties.
Conclusion and Future Directions
Summary of Key Synthetic Achievements and Chemical Insights
The synthesis of the 5-amino-1-substituted-imidazole-4-carboxylate framework is a topic of considerable interest, with various methods developed to construct this valuable heterocyclic core. One of the most efficient strategies involves the cycloaddition reaction between an appropriate imidoyl chloride and an α-isocyanoacetate, such as ethyl isocyanoacetate. nih.gov This approach is versatile, allowing for the introduction of diverse substituents at the 1- and 5-positions of the imidazole (B134444) ring. nih.gov
The proposed mechanism for this transformation begins with the base-mediated generation of an anion from the α-isocyanoacetate. nih.gov This nucleophilic anion then attacks the carbon-nitrogen double bond of the imidoyl chloride. nih.gov Subsequent tautomerization and in-situ cyclization, followed by proton transfer, yield the final 1,5-disubstituted-1H-imidazole-4-carboxylate ester. nih.gov This method represents a significant achievement, providing a reliable pathway to key intermediates like the title compound.
Alternative routes often utilize β-ketonitriles or malononitrile (B47326) derivatives reacting with hydrazines to form related aminopyrazole systems, highlighting the diverse reactivity of these common precursors in heterocyclic synthesis. beilstein-journals.org For the synthesis of the closely related 5-amino-1H-imidazole-4-carboxamide, an industrial method has been developed involving the cyclization of an intermediate derived from diaminomaleonitrile (B72808) and formamide. google.com These synthetic strategies underscore the modularity and accessibility of the imidazole core structure.
Table 1: Summary of a Key Synthetic Approach for the Imidazole-4-Carboxylate Core
| Method | Key Reactants | Key Step | Advantages | Reference |
|---|---|---|---|---|
| Cycloaddition | Imidoyl Chlorides, Ethyl Isocyanoacetate | Nucleophilic attack of isocyanoacetate anion on the C=N bond of the imidoyl chloride, followed by cyclization. | High versatility for introducing substituents; efficient construction of the 1,5-disubstituted imidazole ring. | nih.gov |
Identification of Emerging Research Frontiers in Imidazole Carboxylate Chemistry
The chemistry of imidazole carboxylates is rapidly evolving, with research frontiers pushing into several key areas. A major focus remains in medicinal chemistry, where the imidazole scaffold serves as a versatile anchor pharmacophore. nih.gov For instance, derivatives of 1H-imidazole-2-carboxylic acid are being optimized as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to last-resort antibiotics. nih.gov Similarly, novel 1,5-diaryl-1H-imidazole-4-carboxylic acids have been designed as potential inhibitors of the interaction between HIV-1 integrase and the host LEDGF/p75 protein. nih.gov
Beyond these specific therapeutic targets, the broader class of 5-aminoimidazoles represents a template for discovering novel bioactive agents. beilstein-journals.org The ability to systematically modify the substituents on the imidazole ring allows for the fine-tuning of a compound's properties to achieve high potency and selectivity for various biological targets. This modularity is a driving force in its continued exploration in drug discovery. chemscene.com
Prospective for Novel Chemical Transformations and Derivatization
Benzyl (B1604629) 5-amino-1H-imidazole-4-carboxylate possesses multiple reactive sites, making it an ideal substrate for a wide range of chemical transformations and derivatizations. The primary amino group at the 5-position is a key functional handle. It can readily undergo reactions such as acylation with reagents like benzoyl chloride to form amides, a common derivatization technique used in metabolomics to enhance analytical detection. nih.gov
The benzyl ester at the 4-position is another site for modification. It can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 4-amino-1-benzyl-1H-imidazole-5-carboxylic acid. nih.govbldpharm.com This carboxylic acid is a versatile intermediate in its own right, capable of being converted into a variety of derivatives. For example, reaction with hydrazine (B178648) can produce the corresponding carbohydrazide, introducing a new functional group for further elaboration. nih.gov The imidazole ring itself can participate in various chemical reactions, including coordination with metal ions. These prospective transformations allow for the synthesis of a large library of derivatives from a single, common intermediate, expanding its utility in chemical synthesis.
Future Contributions of Computational Chemistry in Predicting Compound Behavior
Computational chemistry is poised to make significant contributions to the field of imidazole carboxylate chemistry. Density Functional Theory (DFT) has already proven invaluable for elucidating complex reaction mechanisms, such as the formation of N-heterocyclic carbene (NHC)-CO2 adducts from imidazoles. acs.org Such calculations can identify transition states and reaction barriers, providing insights that are difficult to obtain experimentally and helping to optimize reaction conditions. acs.org
For a molecule like Benzyl 5-amino-1H-imidazole-4-carboxylate, computational methods can predict a wide range of properties. DFT calculations can be used to determine pKa values, which is crucial for understanding the compound's behavior in different chemical environments, particularly in coordination chemistry with metal ions like Cu(II). nih.gov Furthermore, computational studies can predict electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, which are key to understanding reactivity. researchgate.net These methods can also be employed to simulate spectra (e.g., Raman, NMR) and predict non-linear optical (NLO) properties, guiding the design of new materials. researchgate.net As computational power and algorithmic accuracy increase, these in-silico tools will become indispensable for predicting the behavior of novel imidazole derivatives before their synthesis.
Outlook on Expanding Non-Biological Applications in Chemical Science
While much of the research on imidazole carboxylates is biologically focused, there is a significant and expanding outlook for their application in other areas of chemical science, particularly in materials science and catalysis. The imidazole core is a precursor to N-Heterocyclic Carbenes (NHCs), which are powerful organocatalysts and ligands for transition metals. acs.org The derivatization of this compound could lead to novel NHC precursors with tailored electronic and steric properties.
The inherent properties of the imidazole ring also make it a candidate for creating advanced materials. Substituted imidazoles have been investigated for their non-linear optical (NLO) properties, which are important for applications in optoelectronics. researchgate.net The presence of donor (amino) and acceptor (carboxylate) groups on the imidazole ring of the title compound suggests it could be a promising scaffold for developing new NLO materials. Furthermore, the ability of the imidazole ring and its functional groups to coordinate with metal ions opens up possibilities in the design of coordination polymers and metal-organic frameworks (MOFs) with unique catalytic, sorptive, or electronic properties. As a versatile chemical building block, this compound and its derivatives have substantial potential to contribute to the development of new functional materials and catalytic systems. chemscene.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl 5-amino-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves multi-step reactions with catalysts like manganese(IV) oxide in dichloromethane (85% yield) or ruthenium-based catalysts under controlled temperatures (e.g., 50°C for 5.5 hours, 70% yield). Nitrogen atmosphere and solvents like THF are critical for stability . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. For example, highlights the use of n-butyl lithium at -78°C for imidazole functionalization, achieving 43% yield after purification via column chromatography.
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodology : Employ H and C NMR to confirm the benzyl and imidazole moieties. For instance, in , H NMR chemical shifts at δ 8.2–7.1 ppm indicate aromatic protons, while δ 4.5–3.8 ppm corresponds to benzyl CH groups. High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (e.g., observed vs. calculated mass discrepancies ≤0.005 Da). IR spectroscopy can validate functional groups like carboxylates (C=O stretch ~1700 cm) .
Q. What are the solubility properties of this compound, and how should it be stored?
- Methodology : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typically high, while it is sparingly soluble in water. Stability tests in recommend storage at -20°C under inert gas (N or Ar) to prevent hydrolysis or oxidation. Use desiccants for long-term storage to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can discrepancies between calculated and observed molecular weights be resolved during characterization?
- Methodology : Minor deviations (e.g., ±0.01 Da) may arise from isotopic abundance or instrument calibration errors. In , HRMS data showed a 0.003 Da difference, attributed to natural C abundance. Use isotopic correction software and repeat measurements under standardized conditions. Cross-validate with elemental analysis for C/H/N ratios .
Q. What are the best practices for X-ray crystallographic analysis of imidazole derivatives using SHELX?
- Methodology : SHELXL is preferred for small-molecule refinement due to robust handling of high-resolution data. For twinned crystals, use SHELXPRO for integration. emphasizes iterative refinement cycles with restraints on bond lengths and angles. Validate hydrogen bonding networks using OLEX2 or Mercury .
Q. How can reaction yields be improved in multi-step imidazole syntheses?
- Methodology : Optimize intermediate purification (e.g., flash chromatography) and minimize side reactions. achieved 86–96% yields by using acetic acid as a catalyst in Schiff base formation. For sensitive intermediates, employ low-temperature (-78°C) lithiation, as described in .
Q. What strategies address contradictions in spectroscopic data interpretation?
- Methodology : For overlapping NMR signals, use 2D techniques (COSY, HSQC) to resolve ambiguities. In , H-C HMBC confirmed carbonyl connectivity in methyl esters. For mass spectrometry, compare fragmentation patterns with computational predictions (e.g., m/z 551.3 [M+H]+ in ) .
Q. How can computational methods predict the reactivity of imidazole derivatives?
- Methodology : Density functional theory (DFT) calculations can model electron density distributions and predict nucleophilic/electrophilic sites. used HRMS data to validate computational molecular weights. Software like Gaussian or ORCA can simulate reaction pathways for intermediates .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. and recommend fume hoods for synthesis due to potential irritant vapors. In case of exposure, rinse with water and consult safety data sheets (SDS) for emergency measures (e.g., Ambeed’s SDS in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
